molecular formula C7H2BrCl2FO B1447016 4-Bromo-3-chloro-2-fluorobenzoyl chloride CAS No. 1424857-31-7

4-Bromo-3-chloro-2-fluorobenzoyl chloride

Cat. No.: B1447016
CAS No.: 1424857-31-7
M. Wt: 271.89 g/mol
InChI Key: RDROSACDCVYEEB-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-2-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2BrCl2FO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms. This compound is used in various chemical synthesis processes due to its reactivity and unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-chloro-2-fluorobenzoyl chloride can be synthesized through the chlorination and bromination of 2-fluorobenzoyl chloride. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-2-fluorobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents include amines, alcohols, and thiols. Conditions typically involve solvents like dichloromethane or tetrahydrofuran at room temperature.

    Reduction: Reagents include lithium aluminum hydride or sodium borohydride. Conditions involve solvents like ether or tetrahydrofuran under an inert atmosphere.

    Oxidation: Reagents include potassium permanganate or chromium trioxide.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    4-Bromo-3-chloro-2-fluorobenzyl alcohol: Formed from reduction reactions.

    4-Bromo-3-chloro-2-fluorobenzoic acid: Formed from oxidation reactions.

Scientific Research Applications

4-Bromo-3-chloro-2-fluorobenzoyl chloride is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the development of biochemical assays and as a reagent in protein modification studies.

    Medicine: It is used in the synthesis of potential drug candidates and in medicinal chemistry research.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-2-fluorobenzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The presence of bromine, chlorine, and fluorine atoms enhances its reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorobenzoyl chloride
  • 3-Chloro-2-fluorobenzoyl chloride
  • 4-Chloro-3-fluorobenzoyl chloride

Uniqueness

4-Bromo-3-chloro-2-fluorobenzoyl chloride is unique due to the presence of three different halogen atoms on the benzene ring. This unique substitution pattern imparts distinct reactivity and selectivity in chemical reactions, making it valuable in various synthetic applications .

Properties

IUPAC Name

4-bromo-3-chloro-2-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2FO/c8-4-2-1-3(7(10)12)6(11)5(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDROSACDCVYEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)Cl)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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